molecular formula C15H20N2O3 B2909857 N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198790-69-9

N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2909857
CAS RN: 2198790-69-9
M. Wt: 276.336
InChI Key: ZMOSHTPEVJDTSV-UHFFFAOYSA-N
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Description

N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as HPPME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HPPME is a small molecule that has been synthesized for its use in scientific research, specifically in the study of biological systems.

Mechanism of Action

The mechanism of action of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide involves the activation of GPR40. GPR40 is expressed in pancreatic β-cells and plays a crucial role in regulating insulin secretion in response to glucose. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide binds to the extracellular domain of GPR40 and induces a conformational change that leads to the activation of the receptor. This activation results in the release of intracellular signaling molecules that ultimately lead to the secretion of insulin.
Biochemical and physiological effects:
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has various biochemical and physiological effects that have been studied extensively. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to stimulate insulin secretion in pancreatic β-cells in a glucose-dependent manner. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has also been shown to improve glucose tolerance and reduce blood glucose levels in diabetic animal models. Additionally, N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has several advantages as a research tool. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide is a potent and selective agonist of GPR40, which allows for the specific activation of this receptor. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide is also stable and easy to handle, which makes it a convenient tool for research. However, there are some limitations to the use of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide. One possible direction is the development of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide analogs with improved pharmacokinetic properties. Another direction is the study of the effects of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide on other physiological processes, such as lipid metabolism and inflammation. Additionally, the development of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders is an exciting area of research.
Conclusion:
In conclusion, N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to be a potent and selective agonist of GPR40 and has various biochemical and physiological effects. While there are some limitations to the use of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments, the development of N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide analogs and the study of its potential therapeutic applications are exciting areas of research.

Synthesis Methods

N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-hydroxyphenylpropan-2-amine and 2-oxoethyl-N-methylprop-2-enamide. This reaction produces N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide as a white solid with a high purity level. Other methods for synthesizing N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide include the reaction between 3-hydroxyphenylpropan-2-amine and acryloyl chloride followed by the reaction with N-methylprop-2-enamide.

Scientific Research Applications

N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has various applications in scientific research, specifically in the study of biological systems. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide is widely used as a research tool in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes, including vision, taste, smell, and neurotransmission. N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide has been shown to be a potent and selective agonist of GPR40, a GPCR that is involved in regulating insulin secretion and glucose homeostasis.

properties

IUPAC Name

N-[2-[1-(3-hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-15(20)17(3)10-14(19)16-11(2)8-12-6-5-7-13(18)9-12/h4-7,9,11,18H,1,8,10H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSHTPEVJDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[1-(3-hydroxyphenyl)propan-2-yl]carbamoyl}methyl)-N-methylprop-2-enamide

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